6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole
Description
This compound features a 1,3-benzothiazole core substituted with a fluorine atom at position 6. The 2-position is linked to an azetidinyl group (a four-membered nitrogen-containing ring), which is further functionalized via a piperazine-1-carbonyl bridge and an oxolane-2-carbonyl (tetrahydrofuran-derived carbonyl) moiety.
Properties
IUPAC Name |
[4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c21-14-3-4-15-17(10-14)29-20(22-15)25-11-13(12-25)18(26)23-5-7-24(8-6-23)19(27)16-2-1-9-28-16/h3-4,10,13,16H,1-2,5-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKSFIRXMKTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the fluorobenzo[d]thiazole moiety. The final step involves the coupling of the azetidine derivative with the tetrahydrofuran-2-carbonyl piperazine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydrofuran moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the tetrahydrofuran moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, this compound may be used to study the interactions of azetidine and piperazine derivatives with biological targets, potentially leading to the discovery of new bioactive molecules.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.
Industry: In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzo[d]thiazole moiety suggests potential interactions with aromatic binding sites, while the piperazine ring could enhance binding affinity through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. What are the key synthetic pathways for constructing the benzothiazole core in this compound?
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives with fluorinated aldehydes or ketones under acidic conditions. For example, reacting 2-aminothiophenol with 6-fluoro-substituted benzaldehyde in the presence of HCl/EtOH yields the fluorinated benzothiazole backbone . Subsequent functionalization involves coupling the azetidine and piperazine-oxolane moieties through carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR verifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
- HPLC : Ensures purity (>95%) and monitors reaction progress .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Kinase Inhibition Assays : Test against cancer-related kinases (e.g., EGFR, BRAF) using fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the azetidine and piperazine-oxolane moieties?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalysts : Employ Hünig’s base (DIPEA) or DMAP to accelerate carbodiimide-mediated couplings .
- Temperature Control : Conduct reactions at 0–4°C to minimize side-product formation during exothermic steps .
- Workup : Purify via silica gel chromatography (EtOAc/hexane gradient) or recrystallization (MeOH/EtOAc) .
Q. What strategies address discrepancies in reported biological activity data?
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., radiometric) and cellular (e.g., Western blot) methods .
- Purity Verification : Re-analyze compounds with conflicting results via HPLC-MS to rule out degradation .
- Assay Condition Variability : Standardize ATP concentrations (e.g., 1–10 µM) and incubation times (30–60 mins) across studies .
Q. How does the fluorine atom at position 6 influence the compound’s pharmacokinetics?
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t1/2) in hepatic microsome assays .
- Lipophilicity : LogP calculations (e.g., using MarvinSketch) show fluorine increases hydrophobicity, enhancing membrane permeability .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., EGFR T790M mutation) .
Q. Which computational methods predict the compound’s interaction with protein targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in kinase ATP pockets .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) with GROMACS .
- QSAR Modeling : Corlate substituent electronegativity (e.g., oxolane’s steric bulk) with IC50 values using MOE .
Data Contradiction Analysis
Q. Why might similar benzothiazole derivatives exhibit varying kinase inhibition potencies?
- Substituent Effects : Oxolane’s conformational rigidity may enhance binding to kinases with deep hydrophobic pockets, while azetidine’s smaller ring improves solubility but reduces affinity .
- Stereochemical Factors : Racemic mixtures vs. enantiopure compounds (e.g., resolved via chiral HPLC) can lead to divergent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
